molecular formula C11H16N2O3 B13246910 Ethyl 1-methyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate

Ethyl 1-methyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B13246910
M. Wt: 224.26 g/mol
InChI Key: SMJXCARZRUYONV-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a methyl group, and an oxolane ring attached to the pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-methyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of 1-methyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce production costs. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

    Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Pyrazole-4-carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-methyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its pyrazole core.

    Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the ethyl ester group.

    Ethyl 1-methyl-3-(oxolan-2-yl)-1H-pyrazole-5-carboxylate: Similar structure but with a different substitution pattern on the pyrazole ring.

Uniqueness

Ethyl 1-methyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the ethyl ester group and the oxolane ring provides distinct chemical and physical properties that can be exploited in various applications.

Biological Activity

Ethyl 1-methyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate is a novel compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Chemical Formula: C11_{11}H16_{16}N2_2O3_3
Molecular Weight: 224.26 g/mol
CAS Number: 2059950-27-3
IUPAC Name: this compound

The compound features a pyrazole ring substituted with an oxolane group and an ethyl ester functionality, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic pathway includes:

  • Formation of the pyrazole ring via condensation reactions.
  • Introduction of the oxolane moiety through cyclization.
  • Esterification to yield the final product.

Biological Activity

Research indicates that compounds in the pyrazole family exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Below are key findings related to the biological activity of this compound:

Antimicrobial Activity

A study assessing various pyrazole derivatives demonstrated that this compound showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for selected strains are summarized in Table 1.

Microorganism MIC (μmol/mL)
Staphylococcus aureus0.045
Escherichia coli0.038
Pseudomonas aeruginosa0.067
Candida albicans0.050

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anti-inflammatory and Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives as anti-inflammatory and anticancer agents. For instance, compounds similar to this compound have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

In a case study involving a related compound, significant inhibition of cancer cell growth was observed with an IC50_{50} value of approximately 49.85 μM against A549 lung cancer cells. This indicates that structural modifications in pyrazoles can lead to enhanced anticancer properties.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the oxolane group is believed to enhance solubility and bioavailability, while the ester functionality may contribute to its interaction with biological targets.

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

ethyl 1-methyl-3-(oxolan-2-yl)pyrazole-4-carboxylate

InChI

InChI=1S/C11H16N2O3/c1-3-15-11(14)8-7-13(2)12-10(8)9-5-4-6-16-9/h7,9H,3-6H2,1-2H3

InChI Key

SMJXCARZRUYONV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1C2CCCO2)C

Origin of Product

United States

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